molecular formula C7H8FNO B1499550 (4-Amino-2-fluorophenyl)methanol CAS No. 840501-15-7

(4-Amino-2-fluorophenyl)methanol

Cat. No.: B1499550
CAS No.: 840501-15-7
M. Wt: 141.14 g/mol
InChI Key: QXWJNSZYNRUFPK-UHFFFAOYSA-N
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Description

“(4-Amino-2-fluorophenyl)methanol” is a chemical compound with the molecular formula C7H8FNO . It is also known as 4-Amino-2-fluorophenol .


Synthesis Analysis

The synthesis of “this compound” involves several steps. The reaction mixture is passed through a celite pad and the solvent is evaporated. The residue is then purified by a neutral alumina column using PE/EtOAc (3:2) as an eluent to get "this compound" .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C7H8FNO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4,9H2 . The molecular weight of the compound is 141.15 .


Physical and Chemical Properties Analysis

“this compound” is a brown solid . The storage temperature is 0-5 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : (Xiuyun Sun, Yong-Hui Sun, & Yu Rao, 2014) discuss a gram-scale synthesis of multi-substituted arenes, including compounds similar to (4-Amino-2-fluorophenyl)methanol, through palladium-catalyzed C-H halogenation. This method offers advantages in terms of yield, selectivity, and chemical diversity.

  • Fluorescence Analysis : A study by (A. Matwijczuk et al., 2015) reveals insights into the fluorescence properties of similar fluorophenyl compounds, which can be used to analyze conformational changes in molecular structures.

  • Theoretical Studies : (S. Trivedi, 2017) conducted a theoretical study on related fluorophenyl compounds, utilizing Density Functional Theory (DFT) to understand molecular activities and interactions.

Applications in Materials Science

  • Logic Gates in Chemistry : Research by (Gabriel Gauci & David C. Magri, 2022) on 4-amino-N-aryl-1,8-naphthalimide compounds, related to this compound, demonstrates their use as solvent-polarity reconfigurable fluorescent logic gates, which are significant for probing cellular microenvironments.

  • Liquid Chromatography Applications : A study by (Y. Watanabe & K. Imai, 1981) discusses the use of related fluorophenyl compounds in high-performance liquid chromatography for amino acid detection.

  • Molecular Dynamics in Membranes : (Michael H. L. Nguyen et al., 2019) explored the impact of methanol on lipid dynamics, relevant to studies of compounds like this compound in biological and synthetic membranes.

Biochemical and Pharmacological Research

  • Antitumor Activity : (Zhi-hua Tang & W. Fu, 2018) synthesized a compound structurally similar to this compound, showing inhibition of cancer cell proliferation.

  • Enantioselective Synthesis : Research by (Xiaodong Liu et al., 2009) on the enantioselective addition of thiophenylboronic acids to aldehydes, involving compounds related to this compound, highlights its relevance in creating optically active substances.

Biochemical Analysis

Biochemical Properties

(4-Amino-2-fluorophenyl)methanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the growth of tumor cells by acting as a prodrug. Once inside the cell, this compound is activated to generate reactive intermediates that bind covalently to DNA, RNA, and proteins . This interaction can lead to the inhibition of key cellular processes, ultimately resulting in cytotoxic effects.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. In particular, it has been shown to be cytotoxic against DU145 prostate cancer cells and hepatocytes . The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. These changes can lead to the inhibition of cell proliferation and induction of cell death.

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion into reactive intermediates within the cell. These intermediates bind covalently to DNA, RNA, and proteins, leading to the disruption of essential cellular processes . The compound’s ability to inhibit enzyme activity and alter gene expression contributes to its cytotoxic effects. Additionally, this compound has been shown to interact with specific biomolecules, further elucidating its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as being kept in a dark place and under an inert atmosphere at 2-8°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that this compound is cytotoxic against DU145 prostate cancer cells and hepatocytes . The threshold effects and potential toxicities at varying dosages need to be thoroughly evaluated in animal models to determine the optimal therapeutic window.

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. Its conversion into reactive intermediates and subsequent binding to DNA, RNA, and proteins highlight its role in cellular metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is likely transported via specific transporters or binding proteins, which facilitate its localization and accumulation in target cells . Understanding the transport mechanisms and distribution patterns of this compound can provide insights into its therapeutic potential and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Its localization can influence its interactions with biomolecules and its overall cytotoxic effects

Properties

IUPAC Name

(4-amino-2-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWJNSZYNRUFPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00668482
Record name (4-Amino-2-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

840501-15-7
Record name (4-Amino-2-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 250 ml three necked round bottom flask, methyl 4-amino-2-fluorobenzoate (2.75 g, 0.0162 mole) was added in anhydrous THF (60 ml) under nitrogen atmosphere and cooled to 0-5° C. After 15 minutes, 2.0 M solutions of LAH in THF (24.3 ml, 0.0487 mole) was added dropwise and stirred for 10 min. The reaction mixture was allowed to warm up to room temperature and stirred at same temperature for 1 hr. After completion of the reaction, the reaction mixture was cooled to 5° C. and quenched with sat. NH4Cl (25 ml) and diluted with water (100 ml) followed by extraction with ethyl acetate. The combined organics were washed with water, dried over sodium sulphate and evaporated to afford brown solid (crude) product which was purified using column purification by eluting the compound with 20% ethyl acetate in hexanes to yield 1.7 g of (4-amino-2-fluorophenyl)methanol.
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Synthesis routes and methods II

Procedure details

To a stirred solution of (2-fluoro-4-nitrophenyl)methanol (3.0 g, 1.0 eq.) in EtOAc (30 mL) was added 10% Pd—C and the reaction mixture was stirred under H2 gas balloon at RT for 6 h. The reaction mixture was passed through a celite pad and the solvent evaporated. The residue was purified by neutral alumina column using PE/EtOAc (3:2) as eluent to get (4-amino-2-fluorophenyl)methanol (1.1 g, 48%) as a solid; TLC system: EtOAc/PE (1:1), Rf: 0.3).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Amino-2-fluorophenyl)methanol
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